N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-7-10-25-19-9-8-18(13-20(19)29-14-23(5,6)22(25)26)24-30(27,28)21-16(3)11-15(2)12-17(21)4/h8-9,11-13,24H,7,10,14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYFZANRWZPNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound notable for its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms of action, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound features a benzoxazepine core and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 406.56 g/mol. The presence of the benzene sulfonamide moiety contributes to its solubility and reactivity in biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Benzoxazepine Core : This is achieved through cyclization reactions.
- Alkylation Reactions : Introducing the dimethyl and propyl groups.
- Sulfonamide Formation : Attaching the trimethylbenzenesulfonamide moiety.
These steps may require specific catalysts and controlled conditions to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to certain receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
These findings suggest that the compound could be further explored for its potential in cancer therapeutics.
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:
Such data underscore the compound's versatility in treating infections.
Q & A
Synthesis and Optimization
Basic Question: What are the key synthetic steps for preparing this compound? Methodological Answer: The synthesis involves a multi-step process:
Cyclization : Formation of the tetrahydrobenzo[b][1,4]oxazepine core via cyclization of precursors under controlled conditions (e.g., using acid catalysts).
Sulfonation : Introduction of the 2,4,6-trimethylbenzenesulfonamide group via nucleophilic substitution or coupling reactions.
Purification : High-performance liquid chromatography (HPLC) or column chromatography is used to isolate the product. Structural confirmation is achieved through NMR spectroscopy and mass spectrometry .
Advanced Question: How can reaction conditions be optimized to improve yield and minimize byproducts? Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction kinetics for sulfonation steps.
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during cyclization.
- Catalysts : Use of mild bases (e.g., K₂CO₃) or phase-transfer catalysts improves regioselectivity .
Structural Characterization
Basic Question: Which analytical techniques are critical for confirming the compound’s structure? Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR resolve the oxazepine ring’s stereochemistry and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .
Advanced Question: How can computational methods resolve ambiguities in structural elucidation? Methodological Answer:
- Density Functional Theory (DFT) : Predicts NMR chemical shifts and vibrational spectra to validate experimental data.
- Molecular Dynamics Simulations : Models conformational flexibility of the oxazepine ring in solution .
Biological Activity and Target Identification
Basic Question: What biological targets are associated with this compound? Methodological Answer:
- Enzyme Inhibition : Potential inhibition of kinases or proteases due to sulfonamide’s electron-withdrawing properties.
- Receptor Binding : The oxazepine core may interact with G-protein-coupled receptors (GPCRs) or neurotransmitter transporters .
Advanced Question: How can enzyme interaction studies elucidate its mechanism of action? Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to purified enzymes.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters .
Data Contradictions and Reproducibility
Basic Question: How to address discrepancies in reported biological activity across studies? Methodological Answer:
- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity.
- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .
Advanced Question: What strategies mitigate variability in synthetic yields? Methodological Answer:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, stoichiometry) to identify critical factors.
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
Applications in Drug Development
Basic Question: What preclinical models are suitable for evaluating this compound’s therapeutic potential? Methodological Answer:
- In Vitro Models : Cancer cell lines (e.g., MCF-7, HeLa) for antiproliferative assays.
- In Vivo Models : Rodent studies to assess pharmacokinetics (e.g., bioavailability, half-life) .
Advanced Question: How can structural modifications enhance pharmacokinetic properties? Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility.
- SAR Studies : Systematic variation of substituents (e.g., alkyl chains on the oxazepine) to optimize logP and metabolic stability .
Stability and Solubility Challenges
Basic Question: How to determine solubility in aqueous and organic solvents? Methodological Answer:
- Shake-Flask Method : Measure saturation solubility in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol).
- HPLC-UV Quantification : Validate solubility limits using calibrated standard curves .
Advanced Question: What formulation strategies improve stability under physiological conditions? Methodological Answer:
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage.
- Nanoparticle Encapsulation : Use PEGylated liposomes to enhance aqueous stability and reduce degradation .
Comparative Analysis with Analogues
Basic Question: How does this compound differ from structurally similar benzoxazepines? Methodological Answer:
| Compound | Key Structural Features | Biological Activity |
|---|---|---|
| Target Compound | 2,4,6-Trimethylsulfonamide, propyl substituent | Kinase inhibition, GPCR modulation |
| Analog 1 () | Ethoxybenzamide moiety | HDAC inhibition |
| Analog 2 () | 2-Ethoxy-5-methylsulfonamide | Antimicrobial activity |
Advanced Question: What computational tools predict comparative bioactivity? Methodological Answer:
- QSAR Modeling : Relate substituent electronic properties (Hammett constants) to bioactivity.
- Molecular Docking : Simulate binding poses in target proteins (e.g., COX-2, EGFR) .
Regulatory and Safety Profiling
Basic Question: What assays are essential for preliminary toxicity assessment? Methodological Answer:
- Ames Test : Evaluate mutagenicity in bacterial strains (e.g., Salmonella typhimurium).
- hERG Assay : Assess cardiac toxicity via potassium channel inhibition .
Advanced Question: How to design metabolite identification studies? Methodological Answer:
- LC-MS/MS : Profile metabolites in hepatocyte incubations.
- Radiolabeling : Use ¹⁴C-labeled compound to track metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
